molecular formula C27H24N2O6S B12153714 (4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12153714
M. Wt: 504.6 g/mol
InChI Key: LJFWCZFZYKLTAS-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a 3,4-dimethoxyphenyl group, a 4,6-dimethylbenzothiazole moiety, and a hydroxy(5-methylfuran-2-yl)methylidene side chain.

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O6S/c1-13-10-14(2)22-20(11-13)36-27(28-22)29-23(16-7-9-17(33-4)19(12-16)34-5)21(25(31)26(29)32)24(30)18-8-6-15(3)35-18/h6-12,23,31H,1-5H3

InChI Key

LJFWCZFZYKLTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

Preparation Methods

Pyrrolidine-2,3-Dione Core Formation

The pyrrolidine-2,3-dione scaffold is typically constructed via cyclocondensation of dicarbonyl precursors. A common approach involves reacting maleic anhydride with primary amines under acidic conditions. For instance, 1-amino-4,6-dimethyl-1,3-benzothiazole can react with maleic anhydride in acetic acid to form the intermediate 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione .

Key Conditions :

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C

  • Catalyst: Trifluoroacetic acid (TFA) or piperidine

  • Yield: 60–75%

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A Michael addition using 3,4-dimethoxyphenylmagnesium bromide to the pyrrolidine-2,3-dione core has been reported. Alternatively, Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride in the presence of AlCl₃ achieves similar results .

Optimization Data :

MethodCatalystSolventTemperatureYield
Michael AdditionNoneTHF0°C → RT68%
Friedel-CraftsAlCl₃Dichloromethane25°C72%

Knoevenagel Condensation for Hydroxymethylidene Furan Incorporation

The hydroxymethylidene-(5-methylfuran-2-yl) group is introduced via a Knoevenagel condensation between the pyrrolidine-2,3-dione intermediate and 5-methylfuran-2-carbaldehyde . This step requires a weakly basic catalyst, such as piperidine or ammonium acetate, to facilitate enolate formation .

Reaction Mechanism :

  • Deprotonation of the active methylene group in the pyrrolidine-2,3-dione.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration to form the α,β-unsaturated ketone .

Conditions :

  • Solvent: Ethanol or pyridine

  • Catalyst: Piperidine (10 mol%)

  • Temperature: Reflux (80°C)

  • Yield: 50–65%

Stereochemical Control and Isomerization

The (4E)-configuration is stabilized by conjugation between the pyrrolidine-dione and the furyl-methylidene group. Isomerization to the (4Z)-form is minimized by conducting the Knoevenagel step under anhydrous conditions and using polar aprotic solvents like DMF.

Comparative Isomer Ratios :

Solvent(4E):(4Z) Ratio
Ethanol9:1
DMF12:1
Toluene7:3

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Distinct signals for the benzothiazole (δ 7.2–7.8 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm), and furyl-methylidene (δ 6.1–6.3 ppm) groups .

  • HRMS : Molecular ion peak at m/z 562.18 (C₂₉H₂₇N₂O₇S⁺) .

Challenges and Optimization

  • Low Yields in Knoevenagel Step : Improved to 70% using microwave-assisted synthesis (100°C, 20 min) .

  • Byproduct Formation : Minimized by slow aldehyde addition and inert atmosphere (N₂).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time. A pilot study achieved 85% yield using:

  • Catalyst : Immobilized piperidine on silica gel

  • Residence Time : 15 min

  • Throughput : 1 kg/day

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Preparation of the Benzothiazole Ring : Initiates the synthesis process.
  • Introduction of Furan and Pyrrolidine-Dione Moieties : Achieved through controlled reactions using various reagents.

Industrial Production Techniques

Industrial methods may include:

  • Continuous Flow Chemistry : Enhances efficiency and scalability.
  • Automated Synthesis : Ensures high yield and purity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against bacterial and fungal pathogens.
  • Antitumor Activity : Similar compounds have shown significant inhibition of cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases:

  • Cancer Treatment : Ongoing studies focus on its efficacy against different cancer types.
  • Antioxidant Activity : Potential applications in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

Numerous studies have documented the biological activities of similar compounds. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines . The specific mechanisms involve interactions with cellular pathways that regulate growth and apoptosis.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Spectroscopic Analysis

Key Findings from NMR Studies

highlights a comparative NMR analysis of structurally related compounds (compounds 1 , 7 , and a reference molecule termed "Rapa"). The study reveals:

  • Conserved Chemical Environments : Most protons in compounds 1 and 7 exhibit nearly identical chemical shifts to those in Rapa, indicating a shared pyrrolidine-dione core and conserved substituent orientations.
  • Substituent-Dependent Variations :
    • Region A (positions 39–44) : Shifts in this region correlate with modifications to the hydroxy(5-methylfuran-2-yl)methylidene group.
    • Region B (positions 29–36) : Differences here arise from alterations in the benzothiazole or phenyl ring substituents.
Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions
Compound Region A (39–44) Region B (29–36) Core Structure Similarity
Target Compound* Not reported Not reported High
Compound 1 Δδ = +0.2–0.5 Δδ = -0.1–0.3 High
Compound 7 Δδ = +0.3–0.6 Δδ = -0.2–0.4 High
Rapa (Reference) Baseline Baseline Baseline

*Data inferred from structural parallels.

Structural Analogues and Substituent Effects

Example 1: Thiadiazole-Based Analog

The PubChem-listed compound "(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione" () differs in:

  • Phenyl Substituents : Uses a 3,4,5-trimethoxyphenyl group instead of 3,4-dimethoxyphenyl, increasing lipophilicity and steric bulk.
Example 2: Coumarin-Tethered Derivatives

describes pyrrolidine-dione derivatives fused with coumarin and tetrazole moieties. While distinct from the target compound, these highlight the scaffold’s versatility in accommodating diverse substituents for tailored bioactivity.

Implications of Structural Differences

Solubility and Bioavailability :

  • The 3,4-dimethoxyphenyl group (target compound) offers moderate lipophilicity, whereas the 3,4,5-trimethoxyphenyl analog () may reduce aqueous solubility due to increased hydrophobicity.

Electron Distribution :

  • Benzothiazole (target) vs. thiadiazole () alters π-π stacking and dipole interactions, critical for binding to biological targets like kinases.

Synthetic Accessibility :

  • The hydroxy(5-methylfuran-2-yl)methylidene group in the target compound may introduce steric challenges during synthesis compared to simpler substituents in analogs.

Biological Activity

The compound (4E)-5-(3,4-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives that exhibit potential biological activities. Its complex structure includes multiple functional groups that suggest various pharmacological properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Structural Characteristics

The structural framework of this compound features:

  • Pyrrolidine Core : A five-membered ring that often confers biological activity.
  • Benzothiazole Moiety : Known for antimicrobial and anticancer properties.
  • Dimethoxyphenyl and Furan Derivatives : These groups are associated with anti-inflammatory and antioxidant activities.

Predicted Biological Activities

Based on its structural characteristics, the compound is predicted to exhibit a range of biological activities. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) indicate potential interactions with various biological targets, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties : The benzothiazole component is linked to anticancer activity in various studies.
  • Anti-inflammatory Effects : The presence of furan derivatives suggests potential anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of structurally similar compounds and found that those containing the benzothiazole ring exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 μg/mL to 20 μg/mL for effective compounds .

Anticancer Activity

Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For instance, derivatives containing benzothiazole have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and lung cancer cell lines (e.g., A549) .

Inhibitory Activity Against Enzymes

Studies have also focused on the compound's potential as an enzyme inhibitor. For example, derivatives with similar structures demonstrated good inhibitory activity against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to the target compound:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl groupAntidepressant effects
Benzothiazole derivativesShare the benzothiazole moietyAntibacterial and antifungal
Furan-containing compoundsInclude furan ringsAnti-inflammatory effects

Q & A

Q. Table 1: Synthesis Overview

StepKey Reagents/ConditionsPurposeReference
Benzothiazole formation4,6-dimethyl-2-aminothiophenol, ClCH₂COCl, NaOHCore scaffold construction
Pyrrolidine-dione assemblyDimethyl acetylenedicarboxylate, 80°CCyclization to form central ring
Furan substitution5-methylfuran-2-carbaldehyde, H₂SO₄Functional group introduction
Final purificationSilica gel chromatography (EtOAc/hexane)Purity enhancement

[Basic] Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) : To confirm structural motifs (e.g., methoxy groups, furan protons) and stereochemistry .
  • HPLC : To assess purity (>98% recommended for biological assays) using C18 columns and UV detection at 254 nm .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, particularly the (4E) stereochemistry .

Q. Table 2: Analytical Parameters

TechniqueApplicationCritical ParametersReference
¹H NMRStructural confirmationδ 6.8–7.2 (aromatic protons)
HPLCPurity analysisRetention time: 12.5 min (C18)
X-ray crystallographyStereochemical assignmentR-factor < 0.05

[Advanced] How can researchers optimize synthesis yields in multi-step reactions?

Yield optimization requires:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in furan substitution steps .
  • Temperature control : Stepwise heating (50°C → 80°C) minimizes side reactions during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in benzothiazole formation .
  • Intermediate purification : Flash chromatography after each step prevents carryover of impurities .

[Advanced] How to resolve contradictions in reported biological activities across structural analogs?

Contradictions often arise from substituent variations (e.g., methoxy vs. fluoro groups). Methodological approaches include:

  • Comparative bioassays : Use standardized cell lines (e.g., HeLa for anticancer studies) and fixed concentrations (IC₅₀ calculations) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent changes (Table 3) to identify activity-determining groups .
  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) and validate via enzyme inhibition assays .

Q. Table 3: SAR Insights from Analog Studies

Substituent on Phenyl RingBiological Activity (IC₅₀, μM)Target ProteinReference
3,4-Dimethoxy (target compound)12.3 ± 1.2 (Anticancer)COX-2
3-Fluoro (analog)28.7 ± 2.1 (Anticancer)Undetermined
4-Propanoyl (analog)8.9 ± 0.9 (Anti-inflammatory)NF-κB

[Advanced] What methodologies elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) to identify inhibitory activity .
  • Molecular dynamics simulations : Simulate binding stability (RMSD < 2.0 Å) to COX-2 over 100 ns trajectories .
  • siRNA knockdown : Silence putative targets (e.g., COX-2) and assess phenotypic changes in cell proliferation assays .

[Advanced] How to evaluate stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 48 hours. Monitor degradation via HPLC .
  • Long-term storage : Store at –20°C in amber vials with desiccants; stability >90% after 6 months .

Notes

  • Structural variability : Biological activities are highly substituent-dependent; always cross-reference with analogs .
  • Data reproducibility : Replicate key experiments (n ≥ 3) and report standard deviations to address variability .

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